Cas no 925252-63-7 (2-(2,4-difluorophenyl)acetohydrazide)
2-(2,4-difluorophenyl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Difluorophenyl)acetohydrazide
- (2,4-Difluoro-phenyl)-acetic acid hydrazide
- Benzeneacetic acid, 2,4-difluoro-, hydrazide
- 2-(2,4-difluorophenyl)acetohydrazide
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- MDL: MFCD17079088
- Inchi: 1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13)
- InChI Key: UDWLEGFCVKEEHS-UHFFFAOYSA-N
- SMILES: C1(CC(NN)=O)=CC=C(F)C=C1F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
2-(2,4-difluorophenyl)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061317-1g |
2,4-Difluorophenylacetic acid hydrazide |
925252-63-7 | 95%+ | 1g |
£151.00 | 2022-03-01 | |
| TRC | D482058-50mg |
2-(2,4-Difluorophenyl)acetohydrazide |
925252-63-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482058-100mg |
2-(2,4-Difluorophenyl)acetohydrazide |
925252-63-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D482058-500mg |
2-(2,4-Difluorophenyl)acetohydrazide |
925252-63-7 | 500mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772541-1g |
2-(2,4-Difluorophenyl)acetohydrazide |
925252-63-7 | 98% | 1g |
¥5749.00 | 2024-04-25 | |
| abcr | AB303663-1 g |
2-(2,4-Difluorophenyl)acetohydrazide; 95% |
925252-63-7 | 1g |
€212.00 | 2023-04-26 | ||
| abcr | AB303663-5 g |
2-(2,4-Difluorophenyl)acetohydrazide; 95% |
925252-63-7 | 5g |
€511.10 | 2023-04-26 | ||
| A2B Chem LLC | AI82329-1mg |
2-(2,4-difluorophenyl)acetohydrazide |
925252-63-7 | >95% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI82329-5mg |
2-(2,4-difluorophenyl)acetohydrazide |
925252-63-7 | >95% | 5mg |
$214.00 | 2024-07-18 | |
| A2B Chem LLC | AI82329-10mg |
2-(2,4-difluorophenyl)acetohydrazide |
925252-63-7 | >95% | 10mg |
$240.00 | 2024-07-18 |
2-(2,4-difluorophenyl)acetohydrazide Suppliers
2-(2,4-difluorophenyl)acetohydrazide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-(2,4-difluorophenyl)acetohydrazide
Recent Advances in the Study of 2-(2,4-Difluorophenyl)acetohydrazide (CAS: 925252-63-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(2,4-difluorophenyl)acetohydrazide (CAS: 925252-63-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This hydrazide derivative, characterized by its unique fluorinated phenyl moiety, has been investigated for its role in various biological processes, including enzyme inhibition, antimicrobial activity, and potential anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical structure for enhanced efficacy, and exploring its pharmacokinetic properties.
One of the key areas of research involving 2-(2,4-difluorophenyl)acetohydrazide is its application as a building block in the synthesis of more complex bioactive molecules. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymes, such as carbonic anhydrases and monoamine oxidases, which are implicated in a range of diseases, including glaucoma, epilepsy, and neurodegenerative disorders. The fluorinated aromatic ring in the compound is believed to enhance binding affinity and selectivity towards these enzyme targets, making it a valuable scaffold in drug design.
In addition to its role in enzyme inhibition, recent studies have explored the antimicrobial potential of 2-(2,4-difluorophenyl)acetohydrazide. Preliminary findings suggest that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism underlying this activity appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These findings highlight the compound's potential as a lead candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Another promising avenue of research involves the investigation of 2-(2,4-difluorophenyl)acetohydrazide in cancer therapy. Recent in vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, possibly through the modulation of reactive oxygen species (ROS) levels and the activation of pro-apoptotic signaling pathways. While these results are preliminary, they provide a foundation for further exploration of the compound's anticancer properties and its potential use in combination therapies.
Despite these promising findings, challenges remain in the development of 2-(2,4-difluorophenyl)acetohydrazide as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through structural modifications and formulation optimization. Recent efforts have focused on synthesizing analogs and derivatives of the compound to improve its pharmacological profile while retaining its biological activity. Computational modeling and high-throughput screening have also been employed to identify the most promising candidates for further development.
In conclusion, 2-(2,4-difluorophenyl)acetohydrazide (CAS: 925252-63-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in enzyme inhibition, antimicrobial activity, and potential anticancer effects underscore its therapeutic potential. Continued research efforts aimed at optimizing its chemical structure and understanding its mechanism of action will be crucial for translating these findings into clinically viable treatments. As the field progresses, this compound is likely to remain a focal point of innovation in drug discovery and development.
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